1-pentyl-2-(phenoxymethyl)-1H-benzimidazole
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Overview
Description
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry. The compound features a pentyl group attached to the nitrogen atom of the benzimidazole ring and a phenoxymethyl group attached to the carbon atom at position 2 of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Pentyl Group: The pentyl group can be introduced via alkylation of the benzimidazole nitrogen using pentyl halides (e.g., pentyl bromide) in the presence of a base such as potassium carbonate.
Attachment of Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction where the benzimidazole is reacted with phenoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Phenoxymethyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzimidazole derivatives with different functional groups replacing the phenoxymethyl group.
Scientific Research Applications
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-pentyl-2-(phenoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-pentyl-2-methyl-3-(1-naphthoyl)indole: Known for its high affinity for cannabinoid receptors.
1-pentyl-2-propylcyclopropane: Another compound with a pentyl group but different core structure.
Uniqueness
1-pentyl-2-(phenoxymethyl)-1H-benzimidazole is unique due to its specific combination of functional groups and the benzimidazole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-pentyl-2-(phenoxymethyl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-3-9-14-21-18-13-8-7-12-17(18)20-19(21)15-22-16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARGJJFERCWHDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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